N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid CAS 340168-99-2 properties
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid CAS 340168-99-2 properties
Executive Summary
N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid (CAS 340168-99-2) is a specialized Chiral Solvating Agent (CSA) designed for the non-destructive determination of enantiomeric purity in organic synthesis.[1] Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require covalent modification of the analyte, this compound functions via the formation of transient diastereomeric complexes in solution.
Its core utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy , where it induces chemical shift non-equivalence (
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature & Structure
-
IUPAC Name: 2-{Bis[(1S)-1-phenylethyl]carbamoyl}benzoic acid[1]
-
Common Name: N,N-Bis((S)-1-phenylethyl)phthalamic acid[1]
-
Molecular Formula:
[3] -
Molecular Weight: 373.45 g/mol [1]
Technical Specifications Table
| Property | Specification |
| CAS Number | 340168-99-2 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 100 – 110 °C |
| Optical Rotation | |
| Solubility | Soluble in |
| pKa (Calc.) | ~3.5 (Carboxylic acid moiety) |
| Stability | Stable under standard laboratory conditions; avoid strong bases |
Synthesis & Production Methodology
The synthesis of CAS 340168-99-2 utilizes a ring-opening nucleophilic addition of a bulky secondary amine to phthalic anhydride.[1] Due to the significant steric hindrance of the bis-phenylethylamine, the reaction kinetics are slower than typical amide formations, requiring optimized conditions to prevent reversibility.
Reaction Workflow (Graphviz)
Figure 1: Synthetic pathway for the production of the phthalamic acid derivative via anhydride ring opening.[1]
Detailed Synthetic Protocol
Reagents:
-
Phthalic anhydride (1.0 eq)
-
Bis[(S)-1-phenylethyl]amine (1.0 eq) [Derived from (S)-1-phenylethylamine][1]
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve 1.0 equivalent of phthalic anhydride in anhydrous DCM under an inert atmosphere (
or Ar). -
Addition: Dropwise add 1.0 equivalent of Bis[(S)-1-phenylethyl]amine dissolved in DCM at 0°C. The steric bulk of the amine prevents the formation of the cyclic imide (phthalimide), favoring the open-chain phthalamic acid.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitoring via TLC is essential as the bulky amine reacts slowly.[1]
-
Workup:
-
Concentrate the solvent in vacuo.[4]
-
The residue is typically purified via crystallization from an Ethyl Acetate/Hexane mixture.
-
Note: Avoid high-temperature recrystallization, which may degrade the amide bond or promote dehydration attempts (though sterically disfavored).
-
Mechanism of Action: Chiral Recognition
This compound acts as a Chiral Solvating Agent (CSA) .[5] Its efficacy stems from a "Three-Point Interaction" model involving hydrogen bonding and
The Chiral Pocket Model
-
Primary Anchor (H-Bonding): The free carboxylic acid group (-COOH) acts as a hydrogen bond donor to the basic site of the guest molecule (e.g., the nitrogen of an amine or oxygen of an alcohol).
-
Secondary Interaction (Steric/Electronic): The carbonyl oxygen of the amide can act as a secondary H-bond acceptor.[1]
-
Enantiodiscrimination (Shielding): The two phenyl rings on the nitrogen atom create a strong anisotropic magnetic field. When the racemic guest binds, the (R)-enantiomer and (S)-enantiomer of the guest are positioned differently relative to these phenyl rings.[1]
-
One enantiomer is typically positioned inside the shielding cone of a phenyl ring (upfield shift).
-
The other enantiomer remains in the deshielding region or less shielded region (downfield shift).
-
Interaction Diagram (Graphviz)
Figure 2: Mechanistic model of chiral discrimination showing differential magnetic shielding of guest enantiomers.
Application Protocol: NMR Enantiodiscrimination
Standard Operating Procedure (SOP)
Objective: Determine the enantiomeric excess (ee) of a chiral amine using CAS 340168-99-2.[1]
Materials:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Solvent:
(Chloroform-d) is preferred for maximizing H-bond stability.[1] can be used if signal overlap occurs.[1] -
Host: N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid.[1]
-
Guest: Racemic amine/alcohol.[1]
Step-by-Step Protocol:
-
Baseline Scan: Acquire a standard
NMR spectrum of the pure guest compound (~5-10 mg) in 0.6 mL . Identify the diagnostic protons (usually -protons to the chiral center).[1] -
Host Addition (Titration Method):
-
Acquisition: Acquire the
NMR spectrum. -
Analysis:
-
Observe the splitting of the diagnostic signals. The racemic protons should split into two distinct sets of peaks (diastereomeric non-equivalence).
-
Calculate
.[1] -
Integrate the split peaks to determine the ratio (e.g., 50:50 for racemate, 90:10 for 80% ee).
-
Optimization & Troubleshooting
-
Low Solubility: If the complex precipitates, switch to
mixed with a small amount of (though this may weaken H-bonds) or use . -
Small Split (
ppm):-
Increase the Host:Guest ratio to 2:1.
-
Lower the temperature (Variable Temperature NMR) to -20°C to freeze the conformational rotation and sharpen the signals.
-
-
Peak Overlap: The aromatic region will be crowded due to the host's phenyl groups. Focus on aliphatic regions (methyl doublets, methine protons) for integration.
References
-
Sigma-Aldrich. (n.d.).[1] N,N-Bis[(S)-(−)-1-phenylethyl]phthalamic acid Product Sheet. Retrieved from [1]
-
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Authoritative text on CSA mechanisms).
-
PubChem. (n.d.).[1][6] Compound Summary: Phthalamic Acid Derivatives. National Library of Medicine.[1] Retrieved from
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] (Review of NMR chiral recognition principles).
Sources
- 1. N,N-Bis (S)-(-)-1-phenylethyl phthalamic acid 98 340168-99-2 [sigmaaldrich.com]
- 2. 页面加载中... [china.guidechem.com]
- 3. N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid | CAS 312619-40-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
